molecular formula C15H15N3O3S B2990589 N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)acetamide CAS No. 1797741-87-7

N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)acetamide

Cat. No. B2990589
CAS RN: 1797741-87-7
M. Wt: 317.36
InChI Key: GNDYRZRLWFRADF-UHFFFAOYSA-N
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Description

“N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)acetamide” is a chemical compound. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of “N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)acetamide” is characterized by the presence of a thiazole ring. The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Drug Discovery

Azetidines are valuable motifs in drug discovery due to their unique structural properties. They are used to create compounds with potential therapeutic effects. The ring strain in azetidines makes them reactive, yet they are more stable than related aziridines, making them suitable for medicinal chemistry .

Polymerization

The application of azetidines in polymer synthesis is significant. They can be used to create polymers with specific characteristics, such as increased durability or specialized functionality .

Chiral Templates

Azetidines serve as chiral templates in synthetic chemistry. Their four-membered ring structure can induce chirality in synthesized compounds, which is crucial for creating specific enantiomers of a drug .

[2+2] Cycloaddition Reactions

New [2+2] cycloaddition reactions have been developed for azetidine synthesis. These reactions are essential for creating functionalized azetidines that can be further used in various chemical syntheses .

C(sp3)–H Functionalization

Practical C(sp3)–H functionalization using azetidines has been a recent advancement. This method allows for the direct modification of carbon-hydrogen bonds in organic molecules, which is a powerful tool in organic synthesis .

Opening with Carbon Nucleophiles

Azetidines can be easily opened with carbon nucleophiles, which is a useful reaction in synthetic chemistry for creating new compounds with complex structures .

properties

IUPAC Name

N-[4-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-10(19)17-12-4-2-11(3-5-12)14(20)18-8-13(9-18)21-15-16-6-7-22-15/h2-7,13H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDYRZRLWFRADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)acetamide

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